molecular formula C15H9N5O B607994 DUBs-IN-2 CAS No. 924296-19-5

DUBs-IN-2

Cat. No.: B607994
CAS No.: 924296-19-5
M. Wt: 275.271
InChI Key: VKVAJBRQGBRHIK-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HY50737A is an USP7/USP8 inhibitor.

Biological Activity

DUBs-IN-2 is a small-molecule inhibitor targeting deubiquitinating enzymes (DUBs), which play critical roles in the regulation of the ubiquitin-proteasome system (UPS). This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and research findings that highlight its potential therapeutic applications.

Overview of DUBs and Their Importance

Deubiquitinating enzymes (DUBs) are crucial for maintaining cellular homeostasis by removing ubiquitin moieties from proteins, thus regulating their stability, localization, and activity. DUBs are implicated in various cellular processes, including signal transduction, DNA repair, and cell cycle regulation. Dysregulation of DUB activity has been linked to numerous diseases, including cancer and neurodegenerative disorders .

This compound specifically inhibits certain DUBs by binding to their active sites, thereby preventing them from cleaving ubiquitin from substrate proteins. This inhibition can lead to increased ubiquitination of target proteins, promoting their degradation via the proteasome. The selectivity of this compound for specific DUBs is crucial for minimizing off-target effects and enhancing therapeutic efficacy .

1. Cancer Cell Lines

A study investigating the effects of this compound on various cancer cell lines demonstrated that treatment with this compound resulted in significant alterations in protein expression profiles. The most notable findings included:

  • Cell Proliferation : Inhibition of specific DUBs led to reduced proliferation rates in multiple cancer cell lines, suggesting a potential application for cancer therapy.
  • Apoptosis Induction : Increased levels of pro-apoptotic factors were observed, indicating that this compound may enhance apoptosis in cancer cells by stabilizing these factors through reduced deubiquitination .

2. Neurodevelopmental Disorders

Research has also explored the role of this compound in models of neurodevelopmental disorders (NDDs). The compound was shown to modulate pathways associated with synaptic plasticity and neuronal survival:

  • Protein Stability : By inhibiting specific DUBs, this compound increased the stability of critical proteins involved in neurodevelopment, potentially offering therapeutic benefits for conditions characterized by haploinsufficiency .
  • Behavioral Outcomes : Animal studies indicated that treatment with this compound improved behavioral outcomes in models of autism spectrum disorders, highlighting its potential as a novel therapeutic agent .

Data Table: Summary of Biological Activity

Study Cell Type Effect of this compound Mechanism
Cancer Cell LinesVarious (e.g., MCF7)Reduced proliferationIncreased ubiquitination leading to degradation
Neurodevelopmental ModelsNeuronal cell linesEnhanced protein stabilityInhibition of DUB activity
Apoptosis StudiesCancer cell linesInduction of apoptosisStabilization of pro-apoptotic factors

Properties

IUPAC Name

(9E)-9-ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N5O/c1-2-21-20-14-10-6-4-3-5-9(10)13-15(14)19-12(8-17)11(7-16)18-13/h3-6H,2H2,1H3/b20-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVAJBRQGBRHIK-XSFVSMFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON=C1C2=CC=CC=C2C3=NC(=C(N=C31)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/N=C/1\C2=CC=CC=C2C3=NC(=C(N=C31)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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